molecular formula C5H12N2O3 B094319 1,3-Bis(2-hydroxyethyl)urea CAS No. 15438-70-7

1,3-Bis(2-hydroxyethyl)urea

Cat. No. B094319
CAS RN: 15438-70-7
M. Wt: 148.16 g/mol
InChI Key: KSYGJAFGQWTAFW-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of hydroxyethyl groups attached to the nitrogen atoms of the urea moiety. This structure imparts certain physical and chemical properties that make it useful in various applications, including as a potential modifier for polymers to improve their performance .

Synthesis Analysis

The synthesis of this compound and related compounds can be achieved through different synthetic routes. For instance, the synthesis of 1,3-cyclic ureas has been reported using Pd(II)-catalyzed allylic C-H amination, which allows for the generation of a variety of cyclic ureas from terminal olefins . Another approach involves the reaction of diisocyanates with bis(2-hydroxyethyl)amine to produce polymethylenebridged hydroxyethyl-substituted bis-ureas . These methods demonstrate the versatility in synthesizing urea derivatives with different substituents and structural features.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the provided papers. However, the general structure of urea derivatives can be inferred, consisting of a urea core with various substituents that can influence the compound's reactivity and interaction with other molecules. For example, the presence of hydroxyphenyl groups in some urea derivatives has been shown to interact with amino acid residues in molecular docking studies, suggesting a specific molecular interaction profile .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. For instance, 1,3-bis(hydroxymethyl)urea has been studied as a corrosion inhibitor, indicating that it can interact with metal surfaces through chemical adsorption . Additionally, the synthesis of urea derivatives often involves reactions with amines, isocyanates, and other reagents that can introduce different functional groups, altering the chemical reactivity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the inhibition effect of urea derivatives on steel corrosion suggests that these compounds have significant adsorption capabilities and chemical stability in acidic environments . Furthermore, the anti-inflammatory activity and low toxicity of certain urea derivatives, such as 1,3-bis(p-hydroxyphenyl)urea, indicate that the substituents on the urea core can significantly affect the biological activity and safety profile of these compounds .

Scientific Research Applications

  • Modification of Polymers : It's used in modifying epoxy and urethane polymers to improve their performance due to its good compatibility and low melting points (Ignat’ev et al., 2015).

  • DNA Interaction Studies : It interacts with calf-thymus DNA, suggesting potential applications in understanding DNA interactions and dynamics (Ajloo et al., 2015).

  • Medical Research - Anti-inflammatory Properties : Shows potential in reducing inflammation through inhibition of COX-1 and TNF-α, indicating its usefulness in medical research, particularly for anti-inflammatory therapies (Harahap et al., 2021).

  • Cancer Research : Has been identified as an activator of the eIF2α kinase, which is involved in reducing cancer cell proliferation, thus showing potential in cancer research (Denoyelle et al., 2012).

  • Corrosion Inhibition : Acts as a corrosion inhibitor for steel in acidic environments, relevant in materials science and engineering (Deng et al., 2014).

  • Supramolecular Chemistry : Utilized in the assembly of supramolecular structures like gels and capsules due to its hydrogen bonding capabilities (Capacci-Daniel et al., 2015).

  • Photopolymerization : Used in dental composites and in the synthesis of hydrophobic silyl-urea/urethane methacrylates (Buruiană et al., 2012).

Safety and Hazards

Safety information for 1,3-Bis(2-hydroxyethyl)urea suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,3-bis(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c8-3-1-6-5(10)7-2-4-9/h8-9H,1-4H2,(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYGJAFGQWTAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065886
Record name Urea, N,N'-bis(2-hydroxyethyl)-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15438-70-7
Record name N,N′-Bis(2-hydroxyethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15438-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N'-bis(2-hydroxyethyl)-
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Record name 1,3-Bis(2-hydroxyethyl)urea
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Record name Urea, N,N'-bis(2-hydroxyethyl)-
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Record name Urea, N,N'-bis(2-hydroxyethyl)-
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Record name NN'-Bis(2-hydroxyethyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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